molecular formula C12H24N2O3S B6952228 N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide

N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide

Cat. No.: B6952228
M. Wt: 276.40 g/mol
InChI Key: GFCHTADLKJJXKI-UHFFFAOYSA-N
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Description

N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide is a complex organic compound featuring a pyrrolidine ring substituted with a methanesulfonamide group and a methyloxolane moiety

Properties

IUPAC Name

N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-10-5-6-12(17-10)8-14-7-3-4-11(14)9-18(15,16)13-2/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCHTADLKJJXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CN2CCCC2CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Introduction of the Methyloxolane Moiety: The methyloxolane group can be introduced through a nucleophilic substitution reaction, where a suitable oxirane (epoxide) reacts with a nucleophile.

    Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the pyrrolidine derivative using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxolane moiety, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved solubility or stability. Its applications might extend to the production of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism by which N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s sulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • **N-methyl-1-[1-(oxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide
  • **N-methyl-1-[1-(tetrahydrofuran-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide
  • **N-methyl-1-[1-(2-methyltetrahydrofuran-3-yl)methyl]pyrrolidin-2-yl]methanesulfonamide

Uniqueness

Compared to similar compounds, N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide may exhibit unique properties due to the specific positioning of the methyloxolane moiety. This can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

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